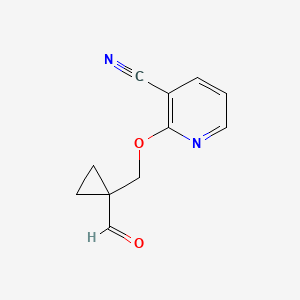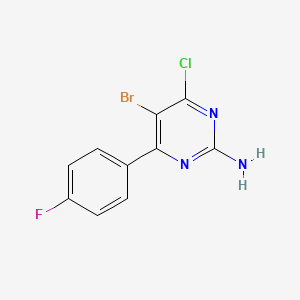
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of pinacol boronic esters, which are protodeboronated using a radical approach . This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as pinacol boronic esters, include protodeboronation and formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The average mass of a similar compound, “5-Brompyrimidin-2-amin”, is 173.999 Da, and its monoisotopic mass is 172.958847 Da .Aplicaciones Científicas De Investigación
Tyrosine Kinase Inhibition
One notable application of derivatives related to 5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine is in the development of tyrosine kinase inhibitors. These compounds have been investigated for their potential to inhibit the tyrosine kinase activity of receptors for the EGF family of growth factors, with implications for cancer treatment. For instance, analogues of PD 158780, a potent inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, have been synthesized and evaluated for their inhibitory effects on EGFR autophosphorylation in human epidermoid carcinoma cells, showing potent activity (Rewcastle et al., 1998).
Novel Azo Compounds Synthesis
Another research avenue explores the synthesis of novel azo compounds based on pyrimidin-2-amine derivatives, which are of interest for their potential applications in dyeing textiles and manufacturing colorant materials. For example, new azo dyes have been synthesized via the condensation of dithizone with bromo-dichloro-alkylpyrimidines, yielding derivatives with potential applications in various industrial sectors (Nikpour et al., 2012).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClFN3/c11-7-8(15-10(14)16-9(7)12)5-1-3-6(13)4-2-5/h1-4H,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXSXLRWQZBYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NC(=N2)N)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-6-(4-fluorophenyl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




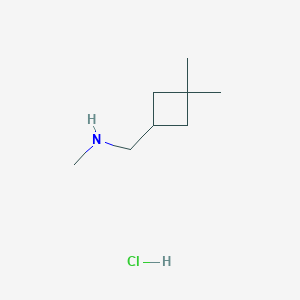
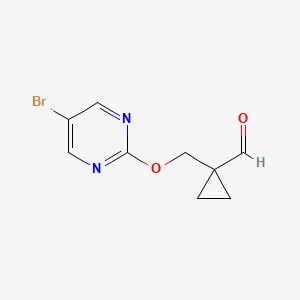




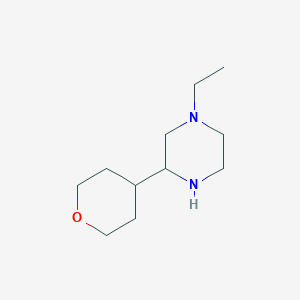

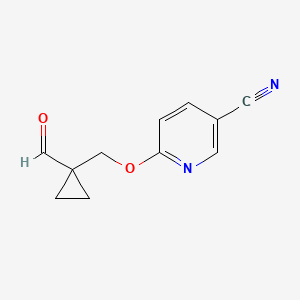
![4,4-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1492597.png)
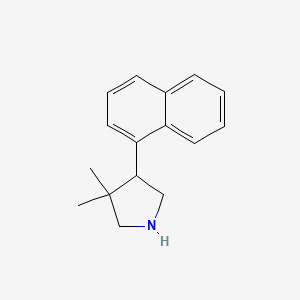
![9-Ethyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1492599.png)
